n-(1-(4-(Methylsulfonyl)phenyl)ethyl)isobutyramide
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Overview
Description
n-(1-(4-(Methylsulfonyl)phenyl)ethyl)isobutyramide is an organic compound with the molecular formula C13H19NO3S and a molecular weight of 269.36 g/mol . This compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to an ethyl group and an isobutyramide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-(4-(Methylsulfonyl)phenyl)ethyl)isobutyramide typically involves the reaction of 4-(methylsulfonyl)acetophenone with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
n-(1-(4-(Methylsulfonyl)phenyl)ethyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the isobutyramide moiety can be reduced to form corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
n-(1-(4-(Methylsulfonyl)phenyl)ethyl)isobutyramide is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.
Industry: Employed in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of n-(1-(4-(Methylsulfonyl)phenyl)ethyl)isobutyramide involves its interaction with specific molecular targets. The methylsulfonyl group can form hydrogen bonds with target proteins, influencing their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- n-(1-(4-(Methylsulfonyl)phenyl)ethyl)acetamide
- n-(1-(4-(Methylsulfonyl)phenyl)ethyl)propionamide
- n-(1-(4-(Methylsulfonyl)phenyl)ethyl)butyramide
Uniqueness
n-(1-(4-(Methylsulfonyl)phenyl)ethyl)isobutyramide is unique due to its specific combination of functional
Properties
Molecular Formula |
C13H19NO3S |
---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
2-methyl-N-[1-(4-methylsulfonylphenyl)ethyl]propanamide |
InChI |
InChI=1S/C13H19NO3S/c1-9(2)13(15)14-10(3)11-5-7-12(8-6-11)18(4,16)17/h5-10H,1-4H3,(H,14,15) |
InChI Key |
JSNXBLKWCXDVLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(C)C1=CC=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
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